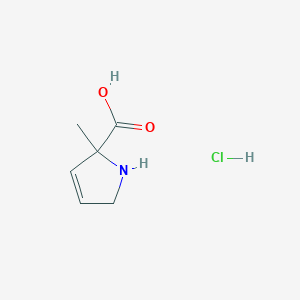

2-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

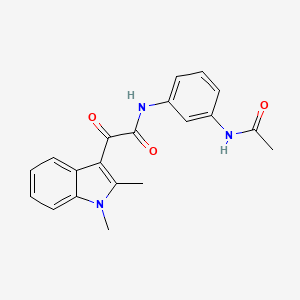

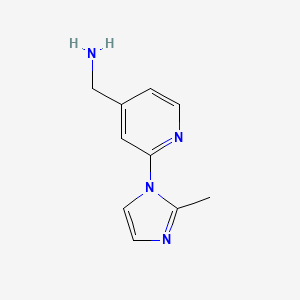

“2-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C6H9NO2 . It has an average mass of 127.141 Da and a monoisotopic mass of 127.063332 Da .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as 2-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis

The molecular structure of 2-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted at the 2-position with a methyl group and a carboxylic acid group .Chemical Reactions Analysis

Pyrrole compounds, including 2-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid include its molecular formula (C6H9NO2), average mass (127.141 Da), and monoisotopic mass (127.063332 Da) .Mechanism of Action

Target of Action

The primary targets of AT31830 are currently unknown. This compound is a derivative of pyrrole, a heterocyclic aromatic organic compound

Mode of Action

Pyrrole derivatives are known to interact with biological targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Pyrrole derivatives can potentially influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

Pharmacokinetic studies would provide valuable information about how this compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The effects would likely depend on the specific biological targets that this compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AT31830. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how it is metabolized and excreted .

properties

IUPAC Name |

5-methyl-1,2-dihydropyrrole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h2-3,7H,4H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXILXBQDXKHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluoro-4-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902285.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)

![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)

![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2902296.png)

![6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2902302.png)

![N-[(2Z)-3-ethyl-4-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2902304.png)